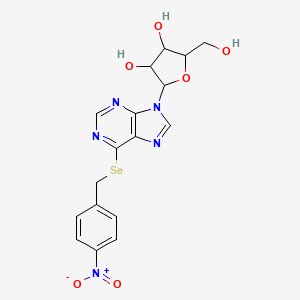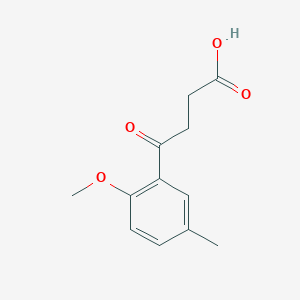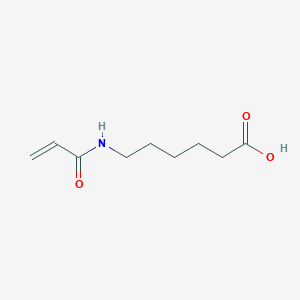
6-Acrylamidohexanoic Acid
Übersicht
Beschreibung
6-Acrylamidohexanoic Acid, also known by its CAS number 20766-85-2, is a chemical compound with the molecular formula C9H15NO3 .
Synthesis Analysis
The synthesis of 6-Acrylamidohexanoic Acid involves a dehydrative condensation reaction of N-hydroxysulfosuccinimide sodium salt with 6-aminohexanoic acid . The molecular weight and polydispersity indexes of the resulting polymers are well controlled by the RAFT polymerization mechanism .
Molecular Structure Analysis
The molecular structure of 6-Acrylamidohexanoic Acid is represented by the formula C9H15NO3 .
Chemical Reactions Analysis
6-Acrylamidohexanoic Acid is used in the synthesis of polymer backbones with pendant N-hydroxysulfosuccinimide esters for post-polymerization modification in water . It is also used in the preparation of polyacrylamide gels .
Physical And Chemical Properties Analysis
6-Acrylamidohexanoic Acid is a solid substance . It is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
pH-Responsive Polymers
One notable application of AaH is in the synthesis of pH-responsive polymers. Yusa et al. (2003) synthesized well-defined poly(sodium 2-(acrylamido)-2-methylpropanesulfonate-block-sodium 6-acrylamidohexanoate) (pNaAMPS-AaH) via reversible addition−fragmentation chain transfer (RAFT) radical polymerization. These polymers exhibit pH-induced association and dissociation behavior, making them suitable for drug delivery systems where a pH-responsive mechanism is desired for targeted release (Yusa, Shimada, Mitsukami, Yamamoto, & Morishima, 2003).
Hydrogels with Self-Healing Properties
AaH is also integral in developing high-strength hydrogels with self-healing properties in both alkali and acid solutions. Wang et al. (2021) utilized AaH and [2-(methacryloyloxy)ethyl]trimethylammonium chloride solution (DMC) monomers to prepare pH-responsive hydrogels with improved mechanical properties and self-healing ability. These hydrogels have potential applications in soft robotics and as sensors for monitoring body movements (Wang, Guo, Guan, Fu, Wang, & Guo, 2021).
Environmental and Industrial Applications
In environmental and industrial contexts, AaH-based polymers are used for water treatment and as flocculants. Taeymans et al. (2004) highlighted the role of polyacrylamide, derived from acrylamide monomers like AaH, in water and wastewater treatment processes, pulp and paper processing, and mining. The study underscores the importance of understanding the chemistry and control mechanisms of acrylamide to mitigate potential health risks (Taeymans, Wood, Ashby, Blank, Studer, Stadler, Gondé, Eijck, Lalljie, Lingnert, Lindblom, Matissek, Müller, Tallmadge, O'Brien, Thompson, & Silvani, 2004).
Advanced Material Science
AaH is pivotal in creating advanced materials, such as pH-responsive 'liquid marbles' using poly(6-(acrylamido)hexanoic acid)-grafted silica particles. Inoue et al. (2011) demonstrated how these liquid marbles could burst upon exposure to alkaline conditions, suggesting potential uses in controlled delivery systems and as microreactors in chemical processes (Inoue, Fujii, Nakamura, Iwasaki, & Yusa, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(prop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWCPXBLNGTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314796 | |
| Record name | 6-Acrylamidohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acrylamidohexanoic Acid | |
CAS RN |
20766-85-2 | |
| Record name | 20766-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Acrylamidohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acrylamidohexanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

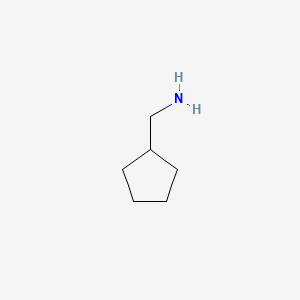
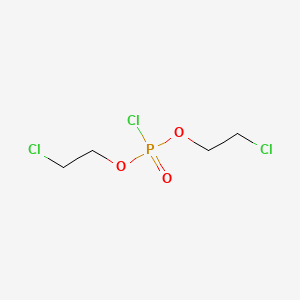
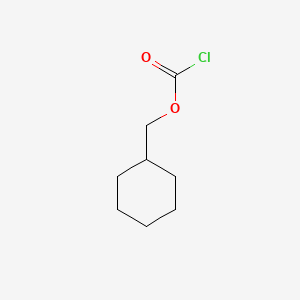
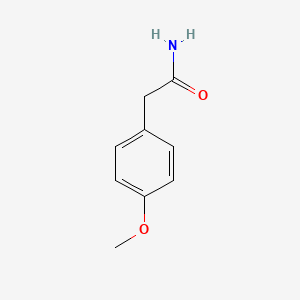
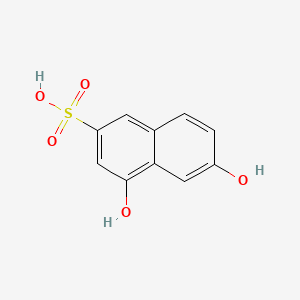
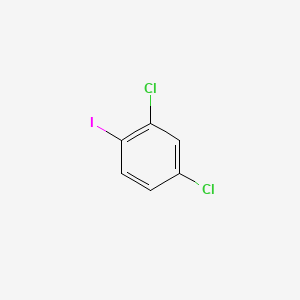
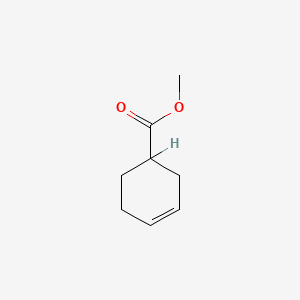
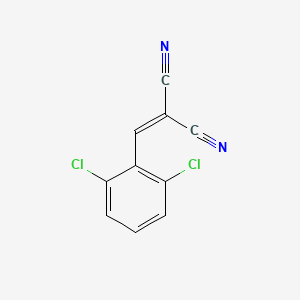
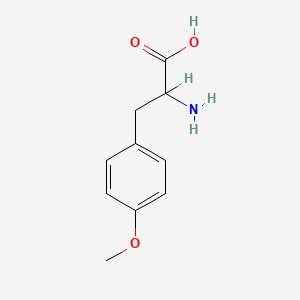
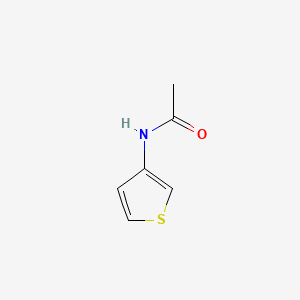
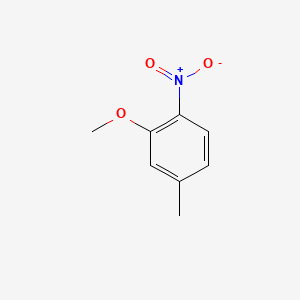
![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)
